molecular formula C4Cl2N4O2 B12824497 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide

Cat. No.: B12824497
M. Wt: 206.97 g/mol
InChI Key: FAUCJJMVOAWABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is a dihalogenated derivative of the [1,2,5]oxadiazolo[3,4-d]pyridazine family. The fusion of the 1,2,5-oxadiazole N-oxide (furoxan) ring to a nitrogen heterocycle can substantially increase biological activity, making it a valuable compound in various scientific fields .

Preparation Methods

Mechanism of Action

The mechanism of action of 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide involves the interaction of the 1,2,5-oxadiazole N-oxide ring with molecular targets, leading to increased biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological molecules, enhancing its activity .

Comparison with Similar Compounds

4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is unique due to its dihalogenated structure and the presence of the 1,2,5-oxadiazole N-oxide ring. Similar compounds include:

Properties

Molecular Formula

C4Cl2N4O2

Molecular Weight

206.97 g/mol

IUPAC Name

4,7-dichloro-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium

InChI

InChI=1S/C4Cl2N4O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1

InChI Key

FAUCJJMVOAWABY-UHFFFAOYSA-N

Canonical SMILES

C12=NO[N+](=C1C(=NN=C2Cl)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.